molecular formula C18H34ClNO2 B13088521 Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride CAS No. 1255098-86-2

Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride

Cat. No.: B13088521
CAS No.: 1255098-86-2
M. Wt: 331.9 g/mol
InChI Key: NJDDBUNZSHARRE-UHFFFAOYSA-N
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Description

Systematic IUPAC Name

The systematic IUPAC name for this compound is derived through a hierarchical analysis of its molecular structure. The parent chain is a three-carbon propanoate ester, with substituents prioritized according to IUPAC rules. The carboxylate group (methyl ester) occupies position 1, while the amino group (-NH₂) is located at position 3. The two cyclohexylmethyl groups are bonded to the second carbon atom, resulting in the name methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride .

The numbering of the propane backbone begins at the ester oxygen, ensuring the lowest possible locants for substituents. The prefix “bis(cyclohexylmethyl)” denotes two identical substituents at position 2, and the “hydrochloride” suffix indicates the presence of a hydrochloride salt form.

Alternative Nomenclature and Synonyms

While the systematic IUPAC name is the most precise identifier, alternative designations and synonyms are occasionally used in commercial or technical contexts:

  • Methyl 3-amino-2,2-di(cyclohexylmethyl)propanoate hydrochloride (substituting “bis” with “di” for clarity).
  • CAS 1255098-86-2 (a universal identifier in chemical databases).

No widely recognized trivial names or abbreviations are currently associated with this compound in public domain literature. The lack of common synonyms underscores its specialized use and relatively recent introduction to chemical catalogs.

Registry Numbers

The compound is cataloged in major chemical databases under the following identifiers:

Registry Type Identifier Source
CAS Registry Number 1255098-86-2 AK Scientific, Ambeed
PubChem CID Not yet assigned Unavailable in current records
ChemSpider ID Not yet assigned Unavailable in current records

Structural Analysis and Substituent Effects

The compound’s structure features a central propane backbone with two cyclohexylmethyl groups at the second carbon, creating a highly congested steric environment. This arrangement influences reactivity, particularly in reactions involving the amino group at position 3. The ester moiety at position 1 provides a site for further functionalization, such as hydrolysis to carboxylic acids or transesterification.

The cyclohexylmethyl substituents adopt chair conformations, minimizing ring strain and steric clashes. This conformational stability is critical for applications requiring predictable spatial arrangements, such as chiral catalyst design or host-guest chemistry.

Properties

CAS No.

1255098-86-2

Molecular Formula

C18H34ClNO2

Molecular Weight

331.9 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-cyclohexyl-2-(cyclohexylmethyl)propanoate;hydrochloride

InChI

InChI=1S/C18H33NO2.ClH/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16;/h15-16H,2-14,19H2,1H3;1H

InChI Key

NJDDBUNZSHARRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCCC1)(CC2CCCCC2)CN.Cl

Origin of Product

United States

Preparation Methods

Esterification Step

  • Starting from hydroxypivalic acid or analogous carboxylic acids, esterification is performed using methanol or other alcohol solvents (ethanol, isopropanol) under acid catalysis (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid).
  • Reaction conditions typically involve reflux for 6–18 hours with continuous monitoring by gas chromatography (GC).
  • After completion, the reaction mixture is neutralized, extracted, dried, and concentrated to obtain the methyl ester intermediate.

Typical data from related esterification reactions:

Solvent Acid Catalyst Reflux Time (h) Yield (%) Purity (GC %)
Methanol Sulfuric acid 6 73-74 99.2-99.8
Ethanol Sulfuric acid 8 70-75 99.1-99.6
Isopropanol Sulfuric acid 18 70 99.1

These yields and purities indicate efficient esterification suitable for scale-up.

Protection and Functional Group Manipulation

  • Protection of hydroxyl or amino groups may be required to prevent side reactions during subsequent steps.
  • Acyl chlorides or other protecting agents can be used to protect intermediates.
  • Oxidation and reduction steps (e.g., using sodium periodate and ruthenium trichloride) may be employed to modify side chains or introduce functional groups.
  • Ammonia or ammonium salts are used to introduce the amino group via nucleophilic substitution or amidation.

Ammonia Treatment and Hydrochloride Salt Formation

  • The methyl ester intermediate is treated with concentrated aqueous ammonia (typically 28%) under reflux (6–8 hours).
  • After reaction completion, the mixture is cooled, and the product is extracted and concentrated.
  • The free amine is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.
  • Yields for the amination step range from approximately 54% to 80%, depending on conditions and starting materials.

Example yields from ammonia treatment:

Ester Intermediate Ammonia Reflux Time (h) Yield of Amino Propanoate (%)
Methyl hydroxypivalate ester 6 70.6
Isopropyl hydroxypivalate ester 8 54.7
Ethyl hydroxypivalate ester 8 60

These data demonstrate that the choice of ester and reaction conditions significantly influence the yield of the amino ester intermediate.

Step Reagents/Conditions Purpose/Transformation Typical Yield (%) Notes
1. Esterification Hydroxypivalic acid + Methanol + Acid catalyst Formation of methyl ester 70-75 Reflux 6-18 h, GC monitored
2. Protection Acyl chlorides, alkali, suitable solvent Protect functional groups Variable Prevent side reactions
3. Amination Concentrated ammonia solution, reflux Introduce amino group at 3-position 55-80 Followed by HCl salt formation
  • The synthetic route is sensitive to the choice of ester group and reaction conditions, impacting yield and purity.
  • Protection strategies are critical when complex substituents such as cyclohexylmethyl groups are present to avoid side reactions.
  • Ammonia treatment under controlled reflux conditions is effective for introducing the amino group.
  • Conversion to the hydrochloride salt improves solubility and stability, facilitating pharmaceutical applications.
  • Purification often requires extraction and concentration steps; chromatographic purification may be necessary depending on impurities.

The preparation of methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride involves a multi-step synthetic process centered around esterification, functional group protection, amination, and salt formation. Although direct detailed protocols for this exact compound are limited, analogous methods for related 3-amino-2,2-disubstituted propanoates provide a robust framework. Optimization of reaction conditions and purification steps is essential to achieve high yield and purity suitable for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride has garnered attention as a candidate for drug formulation targeting metabolic disorders and pain management. Its structural properties suggest it may interact effectively with various biological targets, including neurotransmitter systems and metabolic pathways.

Case Studies:

  • Pain Management: Preliminary studies indicate that compounds similar to this compound exhibit antinociceptive properties in rodent models of neuropathic pain, suggesting potential applications in pain relief therapies.
  • Metabolic Disorders: The compound's ability to modulate metabolic pathways may position it as a therapeutic agent for conditions such as obesity or diabetes.

Biochemical Research

In biochemical research, this compound is utilized to explore interactions with enzymes and receptors. Its dual cyclohexylmethyl substitution may influence its pharmacokinetic properties and biological activity compared to other compounds.

Interaction Studies:

  • Binding Affinity: Initial studies have shown that this compound can bind to specific neurotransmitter receptors, potentially altering their activity.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in neurotransmitter uptake, particularly GABA transporters, which are essential for maintaining neurotransmitter balance in the central nervous system.

Synthesis and Derivative Studies

The synthesis of this compound typically involves several steps starting from commercially available precursors. The synthetic route often includes nucleophilic substitution followed by reductive amination to introduce the amino group.

Synthetic Route Overview

StepDescription
Starting MaterialsCyclohexylmethyl bromide and methyl acrylate
Nucleophilic SubstitutionFormation of methyl 3-(cyclohexylmethyl)propanoate
AminationIntroduction of the amino group

Summary of Biological Activities

Research indicates several notable biological activities associated with this compound:

ActivityDescription
Antinociceptive EffectsExhibits significant antinociceptive effects in rodent models of neuropathic pain.
Neuroprotective EffectsMay protect neuronal cells from apoptosis, indicating potential use in neurodegenerative diseases.
Antimicrobial ActivitySimilar compounds have shown antimicrobial properties; further studies are needed to confirm this potential.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Weight Comparisons

Substituents at the C2 position and ester groups (methyl/ethyl) are key differentiators among analogs. The bis(cyclohexylmethyl) groups in the target compound contribute to its higher molecular weight compared to derivatives with smaller substituents.

Table 1: Structural and Molecular Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride Bis(cyclohexylmethyl) C₂₃H₄₂ClNO₂ ~422.04* N/A N/A
Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride Bis(4-methylbenzyl) C₂₁H₂₈ClNO₂ 347.88 1255099-51-4
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride Dimethyl C₆H₁₄ClNO₂ 181.66 177269-37-3
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride 4-Chlorophenyl C₁₀H₁₃Cl₂NO₂ 250.12 1001180-63-7
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride Cyclopropylmethyl C₈H₁₆ClNO₂ 193.67 1311313-63-9
Methyl 3-amino-2,2-difluoropropanoate hydrochloride Difluoro C₄H₈ClF₂NO₂ 229.73 EN300-117779

*Estimated based on structural similarity.

Key Observations:
  • Steric Bulk : The bis(cyclohexylmethyl) groups in the target compound result in a molecular weight ~2.3× higher than the dimethyl analog (181.66 g/mol) and ~1.2× higher than the bis(4-methylbenzyl) derivative (347.88 g/mol) .
  • Hydrophobicity : Cyclohexyl and benzyl groups enhance lipophilicity compared to smaller substituents (e.g., cyclopropylmethyl or difluoro ), impacting solubility and membrane permeability.
  • Electronic Effects: Electron-withdrawing groups (e.g., difluoro , 4-chlorophenyl ) reduce the basicity of the amino group, whereas alkyl substituents (e.g., dimethyl ) exert minimal electronic influence.

Biological Activity

Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes two cyclohexylmethyl groups and an amino group. This article delves into its biological activity, exploring its potential therapeutic applications, interaction with biological systems, and relevant research findings.

  • Molecular Formula: C₁₃H₁₈ClN₁O₂
  • Molecular Weight: 331.9 g/mol
  • CAS Number: 1255098-86-2

The compound's structure contributes significantly to its biological interactions. The presence of the amino group allows for nucleophilic substitution reactions, which are crucial in forming derivatives that may exhibit enhanced biological activity.

Pharmacological Potential

Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and neurotransmitter systems. This interaction is primarily due to its structural features that enhance binding affinity to these targets.

Potential Applications:

  • Neurotransmitter Modulation: Compounds with similar structures have shown the ability to influence neurotransmitter pathways, suggesting that this compound may also exhibit neuroactive properties.
  • Therapeutic Scaffold: Its unique structural configuration positions it as a potential scaffold for designing new therapeutic agents targeting complex biological systems.

Interaction Studies

Research focusing on the interaction of this compound with biological receptors has yielded promising results. The compound's ability to bind effectively to various enzymes suggests potential applications in drug development.

Binding Affinity Studies:

  • Compounds structurally similar to this compound have demonstrated significant binding affinities in preliminary assays. Further studies are required to quantify these interactions and elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameCAS NumberStructural FeaturesUnique Aspects
Methyl 3-amino-2-pyrazinecarboxylate16298-03-6Contains a pyrazine ringPotential anti-cancer properties
Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate1483953-12-3Chlorinated aromatic systemEnhanced lipophilicity for better bioavailability
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride14907-27-8Indole moietyKnown for neuroprotective effects

Case Studies and Research Findings

  • CNS Penetration Studies:
    Research indicates that compounds similar to this compound can penetrate the blood-brain barrier effectively. This property is crucial for developing treatments for central nervous system disorders.
    • Study Findings: A high-throughput screening identified analogs with enhanced potency against specific enzyme targets while maintaining good metabolic stability and CNS penetrance .
  • Reactivity and Stability:
    Investigations into the reactivity of the amino group suggest that modifications can lead to compounds with improved stability against enzymatic degradation, enhancing their therapeutic potential .

Q & A

Q. What are common synthetic routes for preparing Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride?

A typical synthesis involves acid-catalyzed esterification and subsequent hydrochloride salt formation. For example, a dioxane solution of hydrochloric acid is added to a precursor (e.g., a Boc-protected intermediate), followed by stirring at room temperature and reduced-pressure concentration to isolate the product . Reaction optimization may include controlling stoichiometry (e.g., 4:1 HCl-to-precursor molar ratio) and monitoring reaction completion via TLC or LC-MS.

Q. How is this compound characterized using spectroscopic techniques?

1H-NMR in DMSO-d6 is critical for structural confirmation. Key signals include:

  • Broad singlet at δ 9.00 ppm (NH3+ or NH2+ protons).
  • Methoxy group resonance (δ 3.79 ppm, s, 3H).
  • Cyclohexylmethyl protons as multiplet clusters (δ 1.0–2.5 ppm).
    Additional characterization employs FT-IR (C=O stretch at ~1740 cm⁻¹) and HRMS for molecular ion verification .

Q. What purification methods are effective for isolating high-purity samples?

Recrystallization from chloroform-methanol mixtures (e.g., 3:1 v/v) yields crystals suitable for X-ray diffraction, as demonstrated for structurally related esters . Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities, ensuring ≥95% purity .

Advanced Research Questions

Q. What factors influence the stability of this compound under different storage conditions?

Stability is pH- and humidity-dependent. Hydrolytic degradation occurs in aqueous solutions (t1/2 < 24 hrs at pH 7.4), necessitating storage as a lyophilized powder at -20°C. Desiccants (e.g., silica gel) mitigate hygroscopic decomposition, as noted in safety guidelines for similar hydrochlorides .

Q. How can stereochemical integrity be assessed during synthesis?

Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) resolves enantiomers. Optical rotation ([α]D²⁵) comparisons to literature values (e.g., [α]D²⁵ = +15° for (S)-enantiomers) validate enantiopurity. X-ray crystallography further confirms absolute configuration .

Q. What solvent systems minimize byproduct formation during esterification?

Polar aprotic solvents (e.g., dioxane, THF) suppress racemization compared to protic solvents. For example, dioxane-HCl systems achieve >99% yield without detectable epimerization, whereas methanol-HCl may yield 5–10% diastereomers .

Q. How are degradation products identified under accelerated stability testing?

Forced degradation (40°C/75% RH, 14 days) followed by LC-MS/MS reveals primary degradation pathways:

  • Hydrolysis to 3-amino-2,2-bis(cyclohexylmethyl)propanoic acid (m/z 322.3).
  • Oxidative deamination (m/z 305.2).
    Stability-indicating methods require baseline separation of these impurities .

Q. What computational models predict the compound’s solubility and reactivity?

DFT calculations (B3LYP/6-31G*) estimate logP ≈ 3.8, aligning with experimental octanol-water partitioning data. Molecular dynamics simulations (AMBER force field) model interactions with biological targets, such as esterase binding pockets .

Q. How does the compound interact with enzymatic systems in pharmacological studies?

In vitro assays with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) show competitive inhibition (Ki ≈ 1–10 µM), suggesting potential neuropharmacological applications. Radiolabeled analogs (³H or ¹⁴C) track metabolic pathways in hepatocyte models .

Q. How are contradictions in spectral data resolved during structural elucidation?

Discrepancies in 1H-NMR splitting patterns (e.g., unexpected doublets for methylene protons) are addressed via NOESY (nuclear Overhauser effect) to confirm spatial proximity of cyclohexyl groups. X-ray crystallography provides definitive bond-length and angle data .

Methodological Notes

  • Stereochemical Analysis : Use chiral derivatizing agents (e.g., Marfey’s reagent) for LC-MS enantiomer quantification .
  • Purity Criteria : USP/EP guidelines recommend ≤0.15% total impurities for pharmaceutical intermediates .
  • Safety Protocols : Follow GHS hazard codes (H315, H319, H335) for handling; use fume hoods and PPE during synthesis .

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